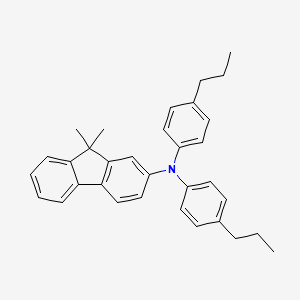
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine is a complex organic compound with a unique structure that includes a fluorenyl core substituted with dimethyl and propylphenyl groups
Méthodes De Préparation
The synthesis of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorenyl core, followed by the introduction of dimethyl and propylphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving molecular interactions and binding studies.
Industry: Used in the production of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering molecular conformations, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine include other fluorenyl derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
651728-04-0 |
|---|---|
Formule moléculaire |
C33H35N |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
9,9-dimethyl-N,N-bis(4-propylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H35N/c1-5-9-24-13-17-26(18-14-24)34(27-19-15-25(10-6-2)16-20-27)28-21-22-30-29-11-7-8-12-31(29)33(3,4)32(30)23-28/h7-8,11-23H,5-6,9-10H2,1-4H3 |
Clé InChI |
VZMCIQHMLLGYJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


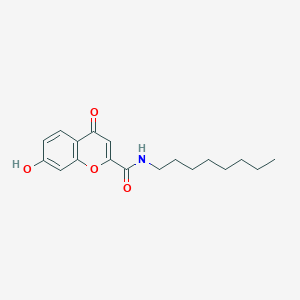
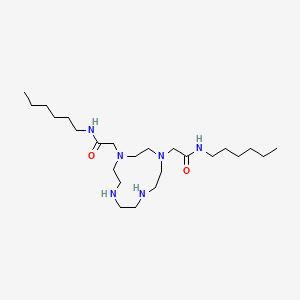

oxophosphanium](/img/structure/B12537467.png)

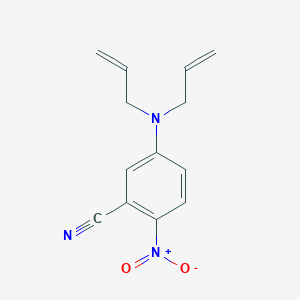

![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)

![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)

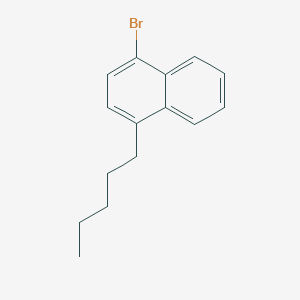
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
